
Methyl 4-(methoxycarbonothioyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester: is a chemical compound with the molecular formula C10H10O3S It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a methoxythioxomethyl group, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester typically involves the esterification of 4-(methoxythioxomethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-(Methoxythioxomethyl)benzoic acid+MethanolAcid catalystBenzoic acid, 4-(methoxythioxomethyl)-, methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield 4-(methoxythioxomethyl)benzoic acid and methanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The methoxythioxomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-(Methoxythioxomethyl)benzoic acid and methanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxythioxomethyl group.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of thioxomethyl groups on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is not fully understood. it is believed that the compound interacts with specific molecular targets through its methoxythioxomethyl group. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-methoxy-, methyl ester: This compound is similar in structure but lacks the thioxomethyl group.
Benzoic acid, 4-methyl-, methyl ester: This compound has a methyl group instead of the methoxythioxomethyl group.
Uniqueness: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is unique due to the presence of the methoxythioxomethyl group. This group imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The presence of sulfur in the thioxomethyl group may also contribute to its unique reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
64148-56-7 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
methyl 4-methoxycarbothioylbenzoate |
InChI |
InChI=1S/C10H10O3S/c1-12-9(11)7-3-5-8(6-4-7)10(14)13-2/h3-6H,1-2H3 |
Clé InChI |
WXUOBTSFEGKRKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

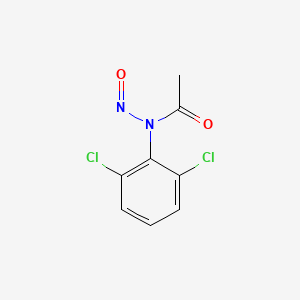
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
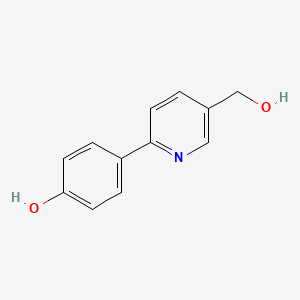
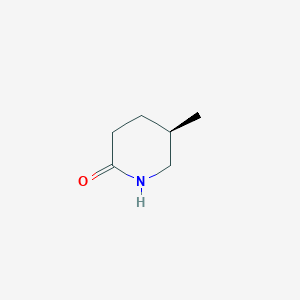
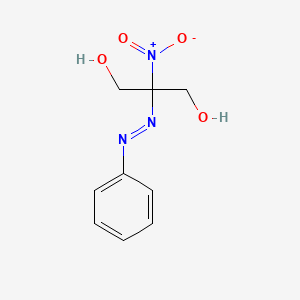
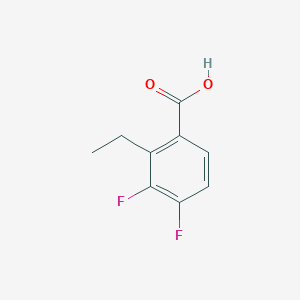
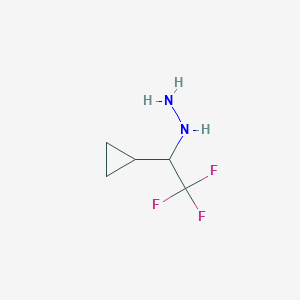

![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

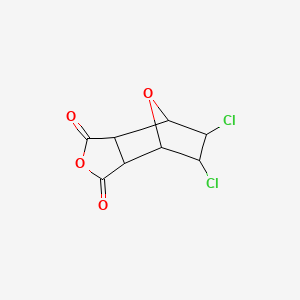
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
